
1,1-Dimethyl-2-methylidenesiletane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl-2-methylidenesiletane is an organosilicon compound characterized by a unique structure that includes a silicon atom bonded to a carbon atom with a double bond and two methyl groups
Méthodes De Préparation
The synthesis of 1,1-Dimethyl-2-methylidenesiletane typically involves the reaction of appropriate silicon-containing precursors under specific conditions. One common method involves the reaction of dimethylchlorosilane with a suitable alkene in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize efficiency and output.
Analyse Des Réactions Chimiques
1,1-Dimethyl-2-methylidenesiletane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silanes.
Substitution: The compound can undergo substitution reactions where the silicon atom is replaced by other functional groups, often using reagents like halogens or organometallic compounds.
Cycloaddition: It can participate in cycloaddition reactions, forming cyclic compounds through the addition of multiple bonds.
Common reagents and conditions for these reactions include the use of catalysts, controlled temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include silanols, siloxanes, silanes, and various substituted derivatives.
Applications De Recherche Scientifique
1,1-Dimethyl-2-methylidenesiletane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of silicon-based pharmaceuticals.
Industry: It is utilized in the production of advanced materials, such as silicone polymers and resins, which have applications in electronics, coatings, and adhesives.
Mécanisme D'action
The mechanism by which 1,1-Dimethyl-2-methylidenesiletane exerts its effects involves interactions at the molecular level. The silicon atom’s unique electronic properties allow it to participate in various chemical reactions, influencing the reactivity and stability of the compound. Molecular targets and pathways involved include interactions with enzymes, receptors, and other biomolecules, which can lead to changes in cellular processes and biological activities.
Comparaison Avec Des Composés Similaires
1,1-Dimethyl-2-methylidenesiletane can be compared with other similar organosilicon compounds, such as:
Trimethylsilyl compounds: These compounds have three methyl groups attached to the silicon atom and are commonly used in organic synthesis.
Dimethylsilanes: These compounds have two methyl groups and a hydrogen atom attached to the silicon, offering different reactivity and applications.
Siloxanes: These compounds contain silicon-oxygen bonds and are widely used in the production of silicone materials.
Propriétés
Numéro CAS |
94426-42-3 |
|---|---|
Formule moléculaire |
C6H12Si |
Poids moléculaire |
112.24 g/mol |
Nom IUPAC |
1,1-dimethyl-2-methylidenesiletane |
InChI |
InChI=1S/C6H12Si/c1-6-4-5-7(6,2)3/h1,4-5H2,2-3H3 |
Clé InChI |
ZKVDIJHDDAFTAL-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(CCC1=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


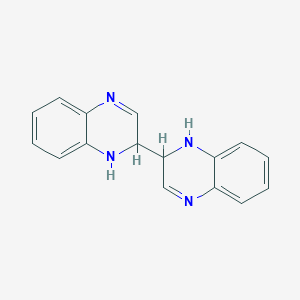

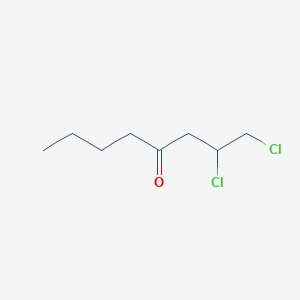
![1-Butyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrimido[1,2-a]azepin-5-ium bromide](/img/structure/B14340087.png)
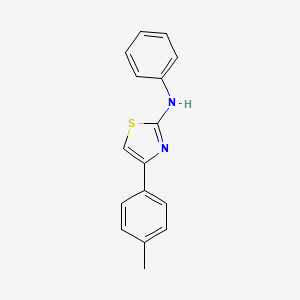
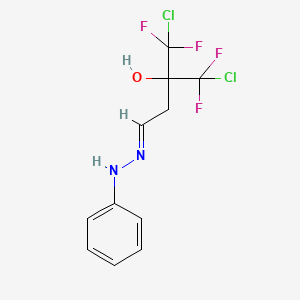
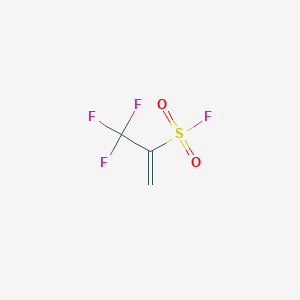
![(2-Hydroxyphenyl)[2-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14340111.png)
![3-[4-(2-Hydroxy-2-methylpropanoyl)phenyl]propanoic acid](/img/structure/B14340119.png)
![N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide](/img/structure/B14340124.png)
![5-[(2,5-Dioxooxolan-3-yl)oxy]-5-oxopentanoate](/img/structure/B14340126.png)
![1-[4-(4,5,6,7-Tetrahydro-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14340128.png)
![5,5-Difluoro-5-silabicyclo[2.1.1]hex-2-ene](/img/structure/B14340136.png)

